(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol
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Overview
Description
(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol is a chemical compound with the molecular formula C8H5BrF4O2 and a molecular weight of 289.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and fluorine groups can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Oxidation: Formation of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)aldehyde or (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)carboxylic acid.
Reduction: Formation of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid: Similar structure but with a boronic acid group instead of a methanol group.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness: (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of bromine, fluorine, and trifluoromethoxy groups also imparts distinct chemical properties that can be leveraged in different research applications.
Biological Activity
The compound (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H5BrF4O2. The presence of bromine, fluorine, and a trifluoromethoxy group contributes to its unique electronic properties, enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its structural characteristics.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer potential , particularly against various cancer cell lines such as breast and lung cancer. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 25 µM
- A549: 30 µM
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Cell Membrane Permeability : Its trifluoromethoxy group enhances permeability across biological membranes, facilitating interaction with intracellular targets.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against multi-drug resistant strains and found it effective in reducing bacterial load in vitro.
- Results indicated a potential role as an alternative treatment for infections caused by resistant bacteria .
- Anticancer Investigations :
Properties
Molecular Formula |
C8H5BrF4O2 |
---|---|
Molecular Weight |
289.02 g/mol |
IUPAC Name |
[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H5BrF4O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-2,14H,3H2 |
InChI Key |
LYNUPIZIJUBMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CO)Br |
Origin of Product |
United States |
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